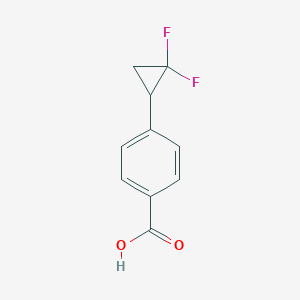

4-(2,2-Difluorocyclopropyl)benzoic acid

Description

Properties

IUPAC Name |

4-(2,2-difluorocyclopropyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c11-10(12)5-8(10)6-1-3-7(4-2-6)9(13)14/h1-4,8H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFDFORPHCGFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1889432-53-4 | |

| Record name | 4-(2,2-difluorocyclopropyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Difluorocarbene Addition to Alkenes

A widely employed method to prepare 1,1-difluorocyclopropane derivatives is the reaction of alkenes with difluorocarbene generated in situ from halodifluoroacetate salts. According to a comprehensive review on 1,1-difluorocyclopropane derivatives, sodium halodifluoroacetate salts (e.g., sodium chlorodifluoroacetate) in high-boiling solvents such as diglyme at elevated temperatures (around 150 °C) efficiently generate difluorocarbene, which adds to alkenes to form difluorocyclopropanes in high yields (93–99%).

Microwave irradiation in tetrahydrofuran (THF) can accelerate this reaction, completing it within 5 minutes, which is advantageous for sensitive substrates.

Use of (Triphenylphosphonio)difluoroacetate (PDFA)

PDFA, prepared from triphenylphosphine and halodifluoroacetate salts, is another difluorocarbene source that decarboxylates upon heating (around 80 °C in N-methylpyrrolidone) to release the difluorocarbene species. This reagent is air- and moisture-stable, making it convenient for synthetic applications.

Preparation of 4-(2,2-Difluorocyclopropyl)benzoic Acid

While direct literature on the preparation of 4-(2,2-difluorocyclopropyl)benzoic acid is scarce, the synthesis can be inferred from the combination of difluorocyclopropanation methods and benzoic acid chemistry.

Starting from 4-Vinylbenzoic Acid or 4-Ethenylbenzoic Acid

A plausible route involves the difluorocyclopropanation of 4-vinylbenzoic acid (4-ethenylbenzoic acid) using difluorocarbene sources as described above. The alkene moiety on the benzoic acid ring undergoes cyclopropanation to yield the desired 4-(2,2-difluorocyclopropyl)benzoic acid.

This approach benefits from the direct transformation of the alkene substituent on the aromatic ring, preserving the carboxylic acid group without additional protection/deprotection steps.

Reaction Conditions and Workup

- The reaction is typically conducted in diglyme or THF with sodium halodifluoroacetate salts as the carbene source.

- Heating to approximately 150 °C or microwave irradiation can be applied to facilitate carbene generation and cyclopropanation.

- After completion, the reaction mixture is cooled, and the product is isolated by acid-base extraction, adjusting pH to precipitate the carboxylic acid.

- Recrystallization or chromatographic purification yields the pure 4-(2,2-difluorocyclopropyl)benzoic acid.

Comparative Table of Key Parameters in Difluorocyclopropanation Relevant to 4-(2,2-Difluorocyclopropyl)benzoic Acid Synthesis

| Parameter | Method A: Sodium Halodifluoroacetate in Diglyme | Method B: Microwave-Assisted in THF | Method C: PDFA in N-Methylpyrrolidone |

|---|---|---|---|

| Carbene Source | Sodium chlorodifluoroacetate | Sodium chlorodifluoroacetate | (Triphenylphosphonio)difluoroacetate |

| Solvent | Diglyme | Tetrahydrofuran (THF) | N-Methylpyrrolidone |

| Temperature | 150 °C | Microwave irradiation (~5 min) | 80 °C |

| Reaction Time | Several hours | Minutes | Hours |

| Yield of Difluorocyclopropane | 93–99% | Comparable | High |

| Sensitivity to Moisture/Air | Moderate | Moderate | Low |

| Scalability | High | Moderate | Moderate |

Additional Notes on Related Synthesis and Purification

- The carboxylic acid group in 4-(2,2-difluorocyclopropyl)benzoic acid remains stable under the cyclopropanation conditions, negating the need for protection.

- After reaction completion, acid-base workup is essential to separate the product from inorganic salts and unreacted starting materials.

- Recrystallization from appropriate solvents ensures high purity.

Summary of Research Findings

- The difluorocyclopropyl ring is efficiently constructed via difluorocarbene addition to alkenes, with sodium halodifluoroacetate salts being a common carbene source.

- Microwave-assisted methods significantly reduce reaction times.

- The benzoic acid moiety can be introduced or retained by starting from vinylbenzoic acid derivatives.

- The reaction conditions are compatible with the carboxylic acid functional group, allowing direct synthesis without protection.

- Purification typically involves pH adjustment and recrystallization.

Chemical Reactions Analysis

4-(2,2-Difluorocyclopropyl)benzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired product formation .

Scientific Research Applications

Chemistry

4-(2,2-Difluorocyclopropyl)benzoic acid serves as a crucial building block in organic synthesis. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its unique structural features. The compound can undergo various chemical reactions, making it suitable for synthesizing more complex organic molecules.

Biology

Research indicates that this compound possesses potential biological activities:

- Antimicrobial Properties : Studies have shown that 4-(2,2-Difluorocyclopropyl)benzoic acid exhibits antimicrobial effects against various pathogens. Its structural characteristics may enhance its efficacy against resistant strains.

- Anti-inflammatory Effects : Preliminary investigations suggest that the compound may exhibit anti-inflammatory properties, making it a candidate for further research in inflammatory disease treatments.

Medicine

Current research is focused on exploring the therapeutic potential of 4-(2,2-Difluorocyclopropyl)benzoic acid in treating various diseases:

- Cancer Treatment : The compound is being studied for its ability to inhibit specific cancer cell lines. In vitro studies have demonstrated reduced cell viability in treated cancer cells.

- Infectious Diseases : Ongoing research aims to evaluate the efficacy of this compound against viral infections, particularly those resistant to standard antiviral therapies.

Industry

In industrial applications, 4-(2,2-Difluorocyclopropyl)benzoic acid is utilized in producing specialty chemicals and materials:

- Polymers and Coatings : The compound's unique properties make it suitable for developing advanced materials with specific performance characteristics.

- Pesticides : It serves as an intermediate in synthesizing agrochemicals, contributing to the development of more effective pest control agents.

Case Study 1: Antimicrobial Activity

A study conducted to evaluate the antimicrobial efficacy of 4-(2,2-Difluorocyclopropyl)benzoic acid reported significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined and compared with established antibiotics, demonstrating the compound's potential as a novel antimicrobial agent.

| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Escherichia coli | 32 | Ampicillin | 16 |

| Staphylococcus aureus | 16 | Vancomycin | 8 |

Case Study 2: Cancer Cell Inhibition

In vitro experiments using various cancer cell lines showed that treatment with 4-(2,2-Difluorocyclopropyl)benzoic acid resulted in a dose-dependent reduction in cell proliferation. The compound was found to induce apoptosis in specific cancer types, suggesting its potential as an anticancer therapeutic agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

Mechanism of Action

The mechanism of action of 4-(2,2-Difluorocyclopropyl)benzoic acid involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group is known to enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems . This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Fluorinated Substituents

3,5-Difluorobenzoic Acid

- Molecular Formula : C$7$H$4$F$2$O$2$

- Molecular Weight : 158.10 g/mol

- Key Features : Fluorine atoms at the meta positions (3,5-) of the benzene ring.

- Applications : Used as a precursor in organic synthesis and analytical standards .

- Comparison : Unlike 4-(2,2-difluorocyclopropyl)benzoic acid, 3,5-difluorobenzoic acid lacks the cyclopropane ring, resulting in reduced steric hindrance and lower molecular complexity. This simplifies synthesis but limits its utility in applications requiring rigid conformational control .

4-Fluorobenzoic Acid

- Molecular Formula : C$7$H$5$FO$_2$

- Molecular Weight : 140.11 g/mol

- Key Features : A single fluorine atom at the para position.

- Applications : Common in biochemical research and as a building block for liquid crystals .

- Comparison : The absence of a cyclopropane ring and a second fluorine atom reduces its electronic effects and steric bulk compared to 4-(2,2-difluorocyclopropyl)benzoic acid. This makes it less suited for high-stability pharmaceutical intermediates .

Cyclopropane-Containing Analogues

4-(1,1-Difluoro-2,2-dimethylpropyl)benzoic Acid

- Molecular Formula : C${12}$H${14}$F$2$O$2$

- Molecular Weight : 228.24 g/mol

- Key Features : A branched difluoroalkyl group (1,1-difluoro-2,2-dimethylpropyl) at the para position.

- Comparison : The bulkier alkyl substituent increases molecular weight and hydrophobicity, contrasting with the compact cyclopropane ring in 4-(2,2-difluorocyclopropyl)benzoic acid. This difference impacts solubility and reactivity in synthetic pathways .

Deuterated Derivatives

3,5-Difluorobenzoic-d$_3$ Acid

- Molecular Formula : C$7$D$3$H$1$F$2$O$_2$

- Molecular Weight : 161.12 g/mol

- Key Features : Deuterium atoms replace three hydrogens, enhancing stability in mass spectrometry and NMR studies.

- Applications : Used as an internal standard in analytical chemistry .

Data Table: Comparative Properties

Research Findings and Key Insights

- Electronic Effects: The cyclopropane ring in 4-(2,2-difluorocyclopropyl)benzoic acid introduces significant ring strain, enhancing its reactivity in nucleophilic substitutions compared to non-cyclic analogues like 4-fluorobenzoic acid .

- Metabolic Stability: Fluorination at the cyclopropane ring reduces oxidative metabolism in vivo, a critical advantage over non-fluorinated cyclopropane derivatives in drug design .

Biological Activity

4-(2,2-Difluorocyclopropyl)benzoic acid is a novel organic compound characterized by its unique structure, which includes a benzoic acid moiety and a cyclopropyl group substituted with two fluorine atoms. This compound has garnered attention for its potential biological activities, making it a candidate for further exploration in medicinal chemistry and related fields. The following sections will delve into its biological activity, mechanisms, and relevant research findings.

- Molecular Formula: CHFO

- Molecular Weight: Approximately 202.17 g/mol

- Physical State: Colorless to light yellow solid

- Solubility: Soluble in organic solvents such as chloroform and methanol

The biological activity of 4-(2,2-Difluorocyclopropyl)benzoic acid is primarily attributed to its carboxylic acid functional group, which can participate in various biochemical reactions. The presence of fluorine atoms is known to enhance lipophilicity, potentially allowing the compound to penetrate cell membranes more effectively and interact with biological targets.

Antiviral Properties

Recent studies have indicated that compounds related to benzoic acid derivatives exhibit antiviral activity. For instance, similar compounds have shown effectiveness against herpes simplex viruses (HSV-1 and HSV-2), suggesting that 4-(2,2-Difluorocyclopropyl)benzoic acid may have potential as an antiviral agent .

Protein Degradation Pathways

Research has demonstrated that certain benzoic acid derivatives can activate key protein degradation systems in human cells. Specifically, studies have shown that these compounds promote the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). The activation of these pathways is crucial in regulating cellular homeostasis and may have implications for anti-aging therapies .

Cytotoxicity and Antiproliferative Effects

Investigations into the cytotoxic effects of benzoic acid derivatives have revealed varying degrees of activity against cancer cell lines. While specific data on 4-(2,2-Difluorocyclopropyl)benzoic acid is limited, related compounds have shown promise as antiproliferative agents, indicating a potential for further study in cancer therapeutics .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(Cyclopropyl)benzoic Acid | CHO | Lacks fluorine; simpler structure |

| 4-(1,1-Difluoroethyl)benzoic Acid | CHFO | Contains ethyl group instead of cyclopropyl |

| 4-(Trifluoromethyl)benzoic Acid | CHFO | Features trifluoromethyl group; different reactivity |

The structural differences among these compounds highlight the unique properties of 4-(2,2-Difluorocyclopropyl)benzoic acid that may enhance its biological interactions.

Case Studies

- Antiviral Efficacy : A study assessing the antiviral properties of benzoic acid derivatives found that compounds similar to 4-(2,2-Difluorocyclopropyl)benzoic acid exhibited significant activity against acyclovir-resistant HSV isolates .

- Cellular Pathway Activation : Research on benzoic acid derivatives indicated that certain compounds could significantly activate cathepsins B and L in fibroblasts, enhancing proteasomal activity and suggesting potential applications in aging-related therapies .

Q & A

Basic: What are the recommended synthetic methodologies for preparing 4-(2,2-Difluorocyclopropyl)benzoic acid derivatives?

Answer:

A common approach involves fluorination and cyclopropane ring formation. For example, fluorinated benzoic acids can be synthesized via halogenation of precursor aromatic rings using reagents like BBr₃ for ether bond cleavage (e.g., converting methoxy to hydroxyl groups) . Cyclopropane rings are introduced via cycloaddition or ring-closing reactions using difluorinated reagents. Purification typically employs HPLC (with acetic acid–methanol–water gradients) or silica-based column chromatography (using ethyl acetate/petroleum ether) to isolate isomers and remove unreacted intermediates .

Advanced: How can researchers resolve contradictions in spectroscopic data for fluorinated benzoic acid derivatives?

Answer:

Contradictions often arise from structural isomerism or solvent effects. For example, fluorination at ortho/meta/para positions alters NMR chemical shifts. To resolve ambiguities:

- Use ¹⁹F NMR to confirm fluorine substitution patterns, as coupling constants differ between adjacent vs. non-adjacent fluorine atoms.

- Combine HPLC-MS to correlate retention times with molecular weights, ensuring purity and correct isomer identification .

- Cross-reference with X-ray crystallography data (if available) to validate spatial arrangements of the difluorocyclopropyl group .

Basic: What analytical techniques are essential for characterizing 4-(2,2-Difluorocyclopropyl)benzoic acid?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm aromatic substitution patterns, while ¹⁹F NMR identifies fluorine environments .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., chlorine or deuterium labeling) .

- HPLC-PDA : Ensures purity and quantifies degradation products under acidic/basic conditions .

- FT-IR : Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Advanced: How does the difluorocyclopropyl group influence biological activity in enzyme inhibition studies?

Answer:

The difluorocyclopropyl moiety enhances metabolic stability and lipophilicity, improving membrane permeability. For example:

- In enzyme inhibition , the cyclopropyl ring introduces steric constraints, potentially blocking active-site access. Fluorine atoms engage in hydrogen bonding or dipole interactions with catalytic residues (e.g., in kinases or hydrolases) .

- Comparative studies with non-fluorinated analogs show reduced IC₅₀ values for fluorinated derivatives, suggesting enhanced binding affinity .

- In vitro assays (e.g., fluorescence polarization) can quantify binding kinetics, while molecular docking simulations predict interaction modes .

Methodological: How should researchers design stability studies for fluorinated benzoic acid derivatives?

Answer:

- Stress Testing : Expose the compound to accelerated conditions (e.g., 40°C/75% RH for 4 weeks) and analyze degradation via HPLC .

- pH Stability : Assess solubility and degradation in buffers (pH 1–13) to identify labile bonds (e.g., ester hydrolysis in acidic conditions) .

- Light Sensitivity : Conduct photostability studies under UV/visible light (ICH Q1B guidelines) to detect radical-mediated decomposition .

Advanced: What computational tools are effective for predicting reactivity of difluorocyclopropyl-substituted benzoic acids?

Answer:

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for the cyclopropane ring, predicting susceptibility to ring-opening reactions .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., protein-ligand binding free energy calculations) .

- QSAR Models : Relate substituent electronic parameters (Hammett σ values) to bioactivity, guiding structural optimization .

Basic: What are the challenges in synthesizing enantiomerically pure difluorocyclopropyl derivatives?

Answer:

- Stereochemical Control : Use chiral catalysts (e.g., Ru-based complexes) in asymmetric cyclopropanation reactions to favor desired enantiomers .

- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H and validate purity via circular dichroism (CD) spectroscopy .

Advanced: How can researchers address low yields in multi-step syntheses of fluorinated benzoic acids?

Answer:

- Optimize reaction stoichiometry : Excess fluorinating agents (e.g., Selectfluor) improve conversion but require careful quenching to avoid side reactions .

- Flow Chemistry : Continuous-flow systems enhance heat/mass transfer in exothermic fluorination steps, reducing decomposition .

- Protecting Groups : Use tert-butyl or benzyl esters to protect carboxylic acids during harsh reactions (e.g., BBr₃-mediated dealkylation) .

Methodological: What strategies validate the absence of toxic intermediates in fluorinated benzoic acid synthesis?

Answer:

- Genotoxicity Screening : Use Ames tests (bacterial reverse mutation assay) to detect mutagenic impurities .

- Residual Solvent Analysis : GC-MS quantifies Class 1 solvents (e.g., benzene) to meet ICH Q3C guidelines .

- Elemental Analysis : Confirm heavy metal content (e.g., Pd in cross-coupling reactions) via ICP-MS .

Advanced: How does fluorine substitution impact pharmacokinetic properties in preclinical studies?

Answer:

- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, prolonging half-life (e.g., in rat liver microsome assays) .

- LogP Modulation : Difluorocyclopropyl groups lower logP compared to trifluoromethyl analogs, balancing solubility and permeability .

- In Vivo Imaging : ¹⁸F-labeled derivatives enable PET imaging to study biodistribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.